5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a complex organic compound with the empirical formula C20H22BFN2O4S and a molecular weight of approximately 416.27 g/mol. This compound features a pyrrolo[2,3-b]pyridine core that is substituted at the 5-position with a fluorine atom and at the 3-position with a boronic ester group derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The tosyl group at the 1-position enhances its reactivity and solubility in organic solvents.
This compound belongs to the class of pyrrolo[2,3-b]pyridines, which are known for their diverse biological activities. The inclusion of fluorine and boronic ester functionalities enhances its potential as a pharmaceutical agent by improving its pharmacokinetic properties and reactivity in chemical reactions .
The synthesis of 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .
The presence of various functional groups such as fluorine and boronic esters contributes significantly to its chemical reactivity and potential biological activity .
The compound participates in several types of chemical reactions typical for boronic esters and tosyl derivatives:
These reactions highlight the synthetic utility of this compound in constructing complex organic frameworks .
The mechanism by which 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific biological targets involved in signaling pathways related to cell growth and proliferation.
Initial interaction studies indicate that this compound may form complexes with proteins or enzymes that are critical in various cellular processes. This interaction could lead to modulation of their activity and subsequent therapeutic effects against diseases mediated by these targets .
This compound has been noted to cause skin irritation and serious eye irritation upon contact; therefore, appropriate handling precautions are essential during laboratory work .
5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine has potential applications in:
Research continues to explore its full potential within medicinal chemistry and related fields due to its unique properties and reactivity patterns .
The installation of pinacol boronate esters at the C3 position of 7-azaindole scaffolds is predominantly achieved through palladium-catalyzed cross-coupling reactions. The target compound leverages Suzuki-Miyaura borylation as a critical step, where halogenated precursors (typically bromo or iodo derivatives) react with bis(pinacolato)diboron (B₂pin₂) or its derivatives under catalytic conditions. This method is favored for its functional group tolerance and regioselectivity. For example, tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 1073338-93-8) is synthesized via Miyaura borylation of a brominated precursor, achieving >97% purity [4]. The boronate ester group serves as a versatile handle for subsequent C–C bond formations, enabling access to complex 3,5-disubstituted derivatives essential for pharmaceutical intermediates [4] [7].
Table 1: Key Cross-Coupling Approaches for Boronated Pyrrolopyridines
Precursor | Catalyst System | Coupling Partner | Product | Yield (%) |
---|---|---|---|---|
3-Bromo-7-azaindole | Pd(dppf)Cl₂, KOAc | B₂pin₂ | 3-Borylated-7-azaindole | 85 |
5-Bromo-3-iodo-1-tosyl | Pd(PPh₃)₄, K₂CO₃ | 1-Methyl-4-pyrazoleboronic | 3-(1-Methylpyrazol-4-yl)-5-bromo-1-tosylpyrrolopyridine | 78 |
3,5-Dibromo-1-tosyl | PdCl₂(dppf), Cs₂CO₃ | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-5-bromo-1-tosylpyrrolopyridine | 82 |
Regioselectivity in pyrrolo[2,3-b]pyridine systems is governed by electronic asymmetry and steric constraints. The C3 position exhibits greater reactivity toward electrophilic substitution and metalation due to lower electron density compared to C2/C4. Halogenation using N-iodosuccinimide (NIS) at C3 is a proven strategy, as evidenced by the synthesis of 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS: 2267317-90-6) via iodination followed by Miyaura borylation . Crucially, N1-tosylation before halogenation or borylation prevents N-H side reactions and directs electrophiles to C3/C5. Studies show that C5 fluorination enhances electrophilicity at adjacent positions, facilitating subsequent borylation at C3 or C4. The 1-tosyl group further sterically shields C2, amplifying C3/C5 selectivity [7].
Table 2: Regiochemical Directing Effects in Pyrrolopyridine Derivatives
Substituent Pattern | Electrophile | Position Favored | Rationale |
---|---|---|---|
1H-5-Fluoro | NIS, DMF | C3 | Lower electron density at C3 vs. C2 |
1-Tosyl-5-fluoro | Br₂, AcOH | C5 > C3 | Tosyl group sterically shields C2, C5 more accessible |
1-Triisopropylsilyl-5-fluoro | Pd(OAc)₂, B₂pin₂ | C4 | Steric bulk of silyl group directs metalation to C4 |
N1-Tosylation is achieved through nucleophilic substitution, where deprotonated pyrrolo[2,3-b]pyridine reacts with p-toluenesulfonyl chloride in anhydrous THF at 0°C. This step is indispensable for blocking the N1 position during subsequent functionalizations, as demonstrated in the synthesis of 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1241950-72-0), where silyl groups serve an analogous protecting role [5]. The tosyl group enhances solubility in organic solvents and stabilizes intermediates against oxidation. However, its bulkiness can impede electrophilic reactions at C2, making it a double-edged tool. Deprotection is typically accomplished using Mg/MeOH or basic hydrolysis (K₂CO₃/MeOH), restoring the N-H group for final modifications. Notably, replacing tosyl with smaller groups (e.g., tert-butoxycarbonyl in CAS 1073338-93-8) improves metabolic stability but reduces steric directing effects [4] [5].
C5-Fluorination is typically introduced early in the synthesis via halogen exchange or direct electrophilic fluorination. The most efficient route employs Balz-Schiemann chemistry, where aniline precursors of pyrrolo[2,3-b]pyridine undergo diazotization followed by fluoridation with HF/pyridine. Alternatively, nucleophilic fluorination using KF on chlorinated precursors at 150°C provides 5-fluoro derivatives like 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1222533-84-7) [3]. Fluorine’s strong electron-withdrawing nature increases the electrophilicity of C3/C4 positions, facilitating transmetalation during borylation. Computational studies confirm that C5-fluorination reduces the LUMO energy at C3 by 1.2 eV, explaining observed 5× rate enhancements in Miyaura borylation compared to non-fluorinated analogs [3] [7]. Fluorinated derivatives also exhibit improved pharmacokinetic properties, as fluorine minimizes oxidative metabolism at adjacent sites.
Table 3: Comparative Fluorination Methods for Pyrrolopyridines
Method | Reagents/Conditions | Position | Yield (%) | Advantages/Limitations |
---|---|---|---|---|
Balz-Schiemann | NaNO₂/HBF₄, Δ | C5 | 65 | High regioselectivity; requires aniline precursor |
Halogen Exchange | KF, DMSO, 150°C | C5 | 88 | Broad substrate scope; high temperatures needed |
Electrophilic Fluorination | Selectfluor, CH₃CN, rt | C3 | 45 | Mild conditions; poor regioselectivity for C5 |
Comprehensive Compound Index
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3